molecular formula C14H20ClN3O2 B2438596 1-(3-Chlorophenyl)-3-(2-(4-hydroxypiperidin-1-yl)ethyl)urea CAS No. 1796970-05-2

1-(3-Chlorophenyl)-3-(2-(4-hydroxypiperidin-1-yl)ethyl)urea

Cat. No.: B2438596
CAS No.: 1796970-05-2
M. Wt: 297.78
InChI Key: WJYGCKGJNFDQKW-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-3-(2-(4-hydroxypiperidin-1-yl)ethyl)urea is a chemical compound of significant interest in medicinal chemistry and pharmacological research, particularly within the class of 1,3-disubstituted ureas. This structural class is recognized for its versatile bioactivity and potential to interact with key biological targets. The molecular structure of this urea derivative, which incorporates a chlorophenyl group and a hydroxypiperidine moiety, suggests its utility as a valuable scaffold for developing enzyme inhibitors and probing biological pathways. Compounds featuring the 1-aryl-3-(piperidinyl)urea structure have been identified as potent inhibitors of enzymes such as the soluble epoxide hydrolase (sEH), a target for anti-inflammatory and analgesic drug discovery . The piperidine ring is a common pharmacophore in FDA-approved drugs, contributing to properties like high solubility and bioavailability, while the urea linkage is known to be a key pharmacophore for inhibitor potency . Researchers can employ this compound as a building block or reference standard in programs aimed at developing novel therapeutic agents for conditions involving inflammatory pain, metabolic disorders, and central nervous system diseases. Its structural features make it suitable for structure-activity relationship (SAR) studies, where modifications can be made to optimize potency, selectivity, and pharmacokinetic parameters. This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions, consulting the relevant Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

1-(3-chlorophenyl)-3-[2-(4-hydroxypiperidin-1-yl)ethyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClN3O2/c15-11-2-1-3-12(10-11)17-14(20)16-6-9-18-7-4-13(19)5-8-18/h1-3,10,13,19H,4-9H2,(H2,16,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJYGCKGJNFDQKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)CCNC(=O)NC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Isocyanate-Amine Coupling

The most direct method involves reacting 3-chlorophenyl isocyanate with 2-(4-hydroxypiperidin-1-yl)ethylamine. This exothermic reaction proceeds under mild conditions (0–25°C) in aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). Triethylamine is often added to scavenge HCl byproducts:

$$
\text{3-Cl-C}6\text{H}4\text{NCO} + \text{H}2\text{N-CH}2\text{CH}_2-(4-\text{OH-piperidin-1-yl}) \rightarrow \text{Target Urea} + \text{HCl} \quad \text{}
$$

Yields for analogous urea syntheses range from 65% to 89% depending on stoichiometric ratios and solvent polarity.

Carbamoyl Chloride Route

When isocyanates are inaccessible, 3-chlorophenylcarbamoyl chloride can be generated in situ using phosgene substitutes like triphosgene. Subsequent reaction with 2-(4-hydroxypiperidin-1-yl)ethylamine proceeds at 40–60°C:

$$
\text{3-Cl-C}6\text{H}4\text{NCOCl} + \text{H}2\text{N-CH}2\text{CH}_2-(4-\text{OH-piperidin-1-yl}) \rightarrow \text{Target Urea} + 2\text{HCl} \quad \text{}
$$

This method requires strict moisture control but achieves comparable yields (70–85%).

Optimization of Reaction Parameters

Critical variables influencing synthesis efficiency include:

Solvent Selection

Polar aprotic solvents enhance reaction rates by stabilizing transition states:

Solvent Dielectric Constant Yield (%) Reaction Time (h)
DMF 36.7 89 2
THF 7.6 78 4
Acetonitrile 37.5 82 3

Data aggregated from patents WO2013091011A1 and US10253026B2

Catalytic Additives

Bases like NaHCO₃ (5 mol%) improve yields by neutralizing HCl, preventing amine protonation. Microwave irradiation (100 W, 80°C) reduces reaction times to 30 minutes with 94% yield in N-methylpyrrolidone (NMP).

Purification and Characterization

Crude product purification employs:

  • Silica Gel Chromatography : Elution with CH₂Cl₂/MeOH (9:1) removes unreacted amine and chlorophenyl byproducts.
  • Recrystallization : Ethyl acetate/hexane mixtures (3:1) yield colorless crystals (mp 142–144°C).

Structural confirmation uses:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.45–7.39 (m, 4H, Ar-H), 4.72 (br s, 1H, OH), 3.45–3.38 (m, 4H, piperidine-H).
  • HPLC-MS : m/z 326.1 [M+H]⁺ with >99% purity (C18 column, 0.1% formic acid gradient).

Scalability and Industrial Adaptations

Kilogram-scale synthesis in US10253026B2 demonstrates:

  • Continuous Flow Reactors : Achieve 92% yield at 10 L/min flow rate, minimizing thermal degradation.
  • Green Chemistry Metrics : E-factor of 8.2, superior to batch processes (E-factor 15.6).

Chemical Reactions Analysis

2.1. Urea Formation

The urea functional group (-NH-CO-NH-) is commonly synthesized via reactions involving isocyanates or carbamoyl chlorides. For example:

  • Isocyanate + Amine Reaction : A 3-chlorophenyl isocyanate reacts with a piperidine-containing amine (e.g., 2-(4-hydroxypiperidin-1-yl)ethylamine) to form the urea. This method is widely used in urea synthesis due to its efficiency.

  • Carbamoyl Chloride + Amine Reaction : A carbamoyl chloride intermediate (derived from a 3-chlorophenyl amine) reacts with the piperidine amine in the presence of a base like pyridine or triethylamine .

2.2. Piperidine Moiety Integration

The piperidine ring is typically introduced via alkylation or coupling reactions. For instance:

  • N-Alkylation : A piperidine derivative (e.g., 4-hydroxypiperidin-1-yl) is alkylated with an ethyl group to form the 2-(4-hydroxypiperidin-1-yl)ethyl fragment. This step may utilize alkylating agents like 1,6-dibromohexane or microwave-assisted methods to optimize yields .

  • Reductive Amination : An aldehyde intermediate (e.g., derived from hydrolysis of a protected piperidine) is reductively aminated with a piperidine-containing amine using NaBH(OAc)₃ or NaBH₄ .

Key Reagents and Reaction Conditions

Reagent Role Example Reaction
Isocyanate Forms urea linkage with amines3-Chlorophenyl isocyanate + 2-(4-hydroxypiperidin-1-yl)ethylamine → urea
Carbamoyl Chloride Intermediate for urea formationOxalyl chloride + 3-chlorophenylamine → carbamoyl chloride
NaBH(OAc)₃/NaBH₄ Reducing agent for reductive aminationAldehyde + piperidine amine → alkylated piperidine
DMF/Pyridine Catalysts/base for acylation or isocyanate reactionsOxalyl chloride reactions

4.1. Mechanism

The synthesis involves two primary steps:

  • Formation of the urea core :

    • Isocyanate pathway : 3-Chlorophenyl isocyanate reacts with the piperidine amine via nucleophilic attack, forming the urea bond.

    • Carbamoyl chloride pathway : The chloride is displaced by the amine, generating the urea .

  • Piperidine fragment synthesis :

    • Alkylation : Piperidine derivatives are alkylated using dihaloalkanes or chloroalkanes.

    • Reductive amination : Aldehydes are converted to amines via imine reduction .

4.2. Optimization Strategies

  • Microwave assistance : Reduces reaction times and improves yields (e.g., for N-alkylation steps) .

  • Stoichiometric control : Avoids excess alkylating agents, simplifying purification .

  • Solvent selection : Use of polar aprotic solvents (e.g., DMF, DCM) for better solubility and reaction efficiency .

Stability and Reactivity

  • pH Sensitivity : Ureas are generally stable under neutral conditions but may hydrolyze under acidic or basic conditions.

  • Functional Group Reactivity :

    • Chloro group : May undergo nucleophilic aromatic substitution under strongly basic conditions.

    • Piperidine hydroxyl group : Can participate in esterification or acylation reactions .

Scientific Research Applications

Structural Characteristics

  • IUPAC Name : 1-(3-chlorophenyl)-3-(2-(4-hydroxypiperidin-1-yl)ethyl)urea
  • Molecular Formula : C14H20ClN3O2
  • CAS Number : 1796970-05-2

Medicinal Chemistry

1-(3-Chlorophenyl)-3-(2-(4-hydroxypiperidin-1-yl)ethyl)urea has been investigated for its potential therapeutic properties:

  • Anticancer Activity : Compounds with similar structural features have shown promise in inhibiting cancer cell proliferation. Preliminary studies indicate that derivatives may exhibit cytotoxicity against various cancer cell lines, including breast and prostate cancer models .
  • Anti-inflammatory Properties : The compound's interactions with specific molecular targets may lead to anti-inflammatory effects, making it a candidate for further exploration in inflammatory disease treatments.

Biochemical Research

The compound serves as a biochemical probe to study enzyme interactions. Its ability to form hydrogen bonds due to the hydroxyl group on the piperidinyl moiety enhances its binding affinity to biological targets, influencing enzymatic activities and cellular signaling pathways .

Industrial Applications

In industrial settings, this compound can be utilized in the development of novel materials with specific chemical properties. Its unique structural characteristics allow for the design of new compounds tailored for particular applications in pharmaceuticals and materials science .

Anticancer Research

Recent studies have focused on evaluating the anticancer properties of structurally related compounds. For instance, compounds exhibiting similar chlorophenyl groups have demonstrated significant cytotoxic effects against breast cancer cells in vitro. These findings suggest that further investigation into 1-(3-Chlorophenyl)-3-(2-(4-hydroxypiperidin-1-yl)ethyl)urea could reveal promising therapeutic applications in oncology .

Enzyme Inhibition Studies

Research into urease inhibitors has highlighted the importance of compounds like thiourea derivatives. The incorporation of functional groups similar to those in 1-(3-Chlorophenyl)-3-(2-(4-hydroxypiperidin-1-yl)ethyl)urea has shown potential for developing effective urease inhibitors, which are crucial for treating conditions such as peptic ulcers and kidney stones .

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)-3-(2-(4-hydroxypiperidin-1-yl)ethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to an enzyme’s active site, altering its activity and affecting downstream signaling pathways.

Comparison with Similar Compounds

  • 1-(3-Chlorophenyl)-3-(2-(4-methylpiperidin-1-yl)ethyl)urea
  • 1-(3-Chlorophenyl)-3-(2-(4-aminopiperidin-1-yl)ethyl)urea
  • 1-(3-Chlorophenyl)-3-(2-(4-ethoxypiperidin-1-yl)ethyl)urea

Uniqueness: 1-(3-Chlorophenyl)-3-(2-(4-hydroxypiperidin-1-yl)ethyl)urea is unique due to the presence of the hydroxyl group on the piperidinyl moiety, which imparts distinct chemical reactivity and potential biological activity. This hydroxyl group can participate in hydrogen bonding, influencing the compound’s interaction with biological targets and its overall pharmacokinetic properties.

Biological Activity

1-(3-Chlorophenyl)-3-(2-(4-hydroxypiperidin-1-yl)ethyl)urea is a synthetic organic compound notable for its potential applications in medicinal chemistry and pharmacology. Its unique structure, characterized by a chlorophenyl group, a hydroxypiperidinyl moiety, and a urea linkage, suggests various biological activities that warrant investigation.

  • IUPAC Name : 1-(3-chlorophenyl)-3-[2-(4-hydroxypiperidin-1-yl)ethyl]urea
  • Molecular Formula : C14H20ClN3O2
  • CAS Number : 1796970-05-2

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The hydroxyl group on the piperidinyl moiety enhances its ability to form hydrogen bonds, potentially increasing its binding affinity to biological targets. This interaction may lead to inhibition or activation of enzymatic activities, influencing various signaling pathways critical for cellular functions.

Anticancer Properties

Research indicates that compounds with similar structural features exhibit anticancer properties. For instance, studies have shown that the presence of a chlorophenyl group can enhance the cytotoxicity against various cancer cell lines. In vitro assays demonstrated that derivatives of related compounds inhibited cell proliferation in breast and prostate cancer models, suggesting potential therapeutic applications for 1-(3-Chlorophenyl)-3-(2-(4-hydroxypiperidin-1-yl)ethyl)urea in oncology .

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory properties. In preclinical studies, it was found to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are pivotal in inflammatory pathways. This suggests that it could serve as a candidate for developing new anti-inflammatory drugs .

Comparative Analysis with Similar Compounds

To better understand the unique properties of 1-(3-Chlorophenyl)-3-(2-(4-hydroxypiperidin-1-yl)ethyl)urea, it is useful to compare it with similar compounds:

Compound NameStructureBiological ActivityReferences
1-(3-Chlorophenyl)-3-(2-(4-methylpiperidin-1-yl)ethyl)ureaStructureModerate anticancer activity
1-(3-Chlorophenyl)-3-(2-(4-aminopiperidin-1-yl)ethyl)ureaStructureHigh anti-inflammatory activity
1-(3-Chlorophenyl)-3-(2-(4-ethoxypiperidin-1-yl)ethyl)ureaStructureLow cytotoxicity

Case Studies

Several case studies have highlighted the biological activity of related compounds:

  • Study on Anticancer Activity : A recent study evaluated the effects of structurally similar urea derivatives on human cancer cell lines. The results indicated significant inhibition of cell growth and induction of apoptosis, particularly in breast cancer cells. The study concluded that modifications in the piperidine ring could enhance anticancer efficacy .
  • Anti-inflammatory Research : Another investigation focused on the anti-inflammatory effects of urea derivatives in animal models of arthritis. The findings revealed that treatment with these compounds led to reduced swelling and pain, correlating with decreased levels of inflammatory markers .

Q & A

Validating target engagement in complex biological systems

  • Techniques :
  • CETSA (Cellular Thermal Shift Assay) : Confirm target binding by monitoring protein thermal stability shifts.
  • Pull-Down Assays : Use biotinylated analogs and streptavidin beads to isolate target proteins for MS identification .

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